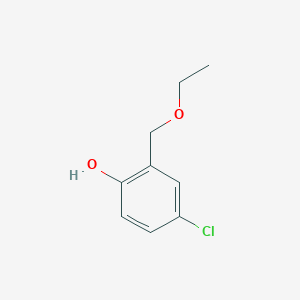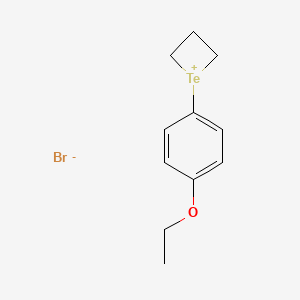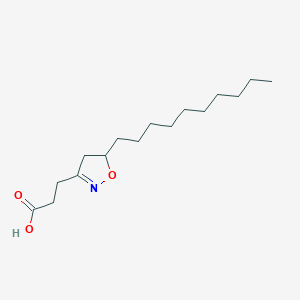
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is a chemical compound that belongs to the class of oxazolines. Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound is characterized by a decyl chain attached to the oxazoline ring, which is further connected to a propanoic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . The resulting oxazoline can then be further functionalized to introduce the decyl chain and propanoic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach involves the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, providing pure products without the need for additional purification steps.
化学反応の分析
Types of Reactions
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The decyl chain and propanoic acid group can be modified through substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline derivatives with modified decyl chains or propanoic acid groups.
科学的研究の応用
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,5-Dihydro-1,2-oxazole: A simpler oxazoline compound without the decyl chain and propanoic acid group.
1,2-Oxazole: The fully oxidized form of oxazoline, lacking the decyl chain and propanoic acid group.
β-Hydroxy amides: Precursors to oxazolines, containing a hydroxyl group and an amide group.
Uniqueness
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is unique due to its specific structure, which includes a decyl chain and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
86492-84-4 |
|---|---|
分子式 |
C16H29NO3 |
分子量 |
283.41 g/mol |
IUPAC名 |
3-(5-decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-15-13-14(17-20-15)11-12-16(18)19/h15H,2-13H2,1H3,(H,18,19) |
InChIキー |
ZBDMEPAOIPWMIO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1CC(=NO1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


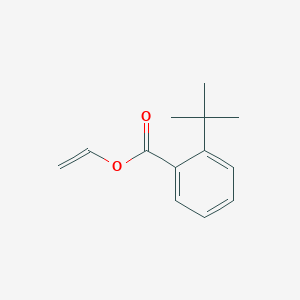
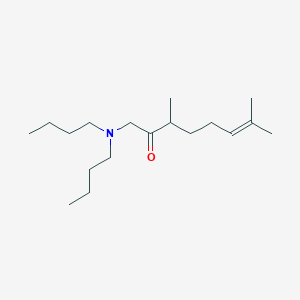
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)

![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
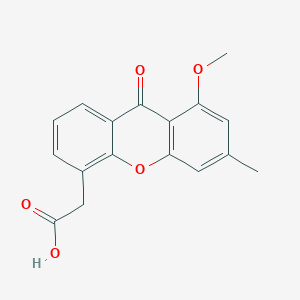
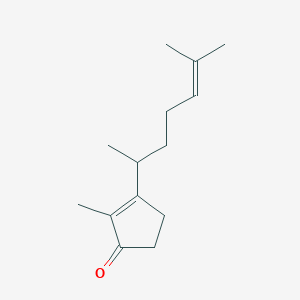
-lambda~5~-phosphane](/img/structure/B14396097.png)
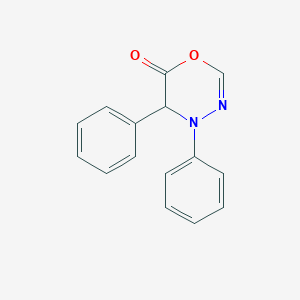
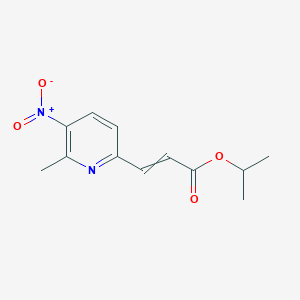
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
